![molecular formula C13H9IN2O B2411468 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine CAS No. 293738-19-9](/img/structure/B2411468.png)
2-(4-Iodophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities : Research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives has been conducted. These derivatives include compounds like 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, showing potential in the study of antimicrobial properties (Bektaş et al., 2007).
Structural Analysis and Coordination Compounds : A novel compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized and analyzed for its potential in forming coordination compounds, which could be relevant for applications in chemical synthesis and materials science (Téllez et al., 2013).
Metal-Free Route to 2-Aminobenzoxazoles : A study demonstrated a metal-free method for the oxidative amination of benzoxazoles, providing an environmentally friendly approach to forming C-N bonds. This methodology can be applied to synthesize therapeutically active benzoxazoles (Lamani & Prabhu, 2011).
Evaluation as Anticancer Agents : Novel 2-(4-aminophenyl)benzothiazoles have been studied for their antitumor properties, indicating the potential of related benzoxazole derivatives in cancer research (Bradshaw et al., 2002).
Polymer Synthesis and Properties : The synthesis of novel aromatic poly(ether-imide) with benzazole pendent groups has been explored. This research is significant for the development of high-performance polymers with potential applications in various industries (Toiserkani, 2011).
Electrochemically Initiated Oxidative Amination : An electrochemical approach to the coupling of benzoxazoles and amines was developed, offering a more sustainable and efficient method for synthesizing 2-aminobenzoxazoles (Gao et al., 2014).
Mechanism of Action
Target of Action
A related compound, 2,5-dimethoxy-4-iodoamphetamine (doi), has been found to have a high affinity for the 5-ht2a, 5-ht2b, and 5-ht2c receptors .
Mode of Action
Doi, a related compound, acts as an agonist at the 5-ht2a receptor . This suggests that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
The related compound doi is known to affect learning and memory in animals , suggesting that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine might influence similar pathways.
Pharmacokinetics
A study on a related compound, apixaban, mentions that it has good bioavailability and a rapid onset and offset of action . This might suggest similar ADME properties for 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine.
Result of Action
The related compound doi has been found to produce an anxiolytic-like profile in animal models , suggesting that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine might have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-iodophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLCZLHZBJOCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-1,3-benzoxazol-5-amine |
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